molecular formula C12H18N6O3 B6429902 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one CAS No. 2097868-94-3

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one

Cat. No.: B6429902
CAS No.: 2097868-94-3
M. Wt: 294.31 g/mol
InChI Key: XXPBARDESXKRPY-UHFFFAOYSA-N
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Description

The compound 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one is a heterocyclic organic molecule featuring a pyrrolidine ring substituted with a 1,2,3-triazole moiety and an imidazolidin-2-one group. The triazole ring is functionalized with a methoxymethyl group at the 4-position, while the pyrrolidine nitrogen is linked to the imidazolidin-2-one via a carbonyl bridge.

The synthesis of such compounds often employs click chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to regioselectively form the 1,4-disubstituted triazole ring .

Properties

IUPAC Name

1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3/c1-21-8-9-6-18(15-14-9)10-2-4-16(7-10)12(20)17-5-3-13-11(17)19/h6,10H,2-5,7-8H2,1H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPBARDESXKRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Formation of 4-(methoxymethyl)-1H-1,2,3-triazole: : This step might involve a 1,3-dipolar cycloaddition reaction between an alkyne and an azide, often facilitated by copper(I) catalysts.

  • Synthesis of Pyrrolidine Derivative: : The triazole derivative is then reacted with a suitable pyrrolidine precursor under conditions promoting nucleophilic substitution or other coupling reactions.

  • Coupling with Imidazolidinone: : The final step is the attachment of the imidazolidinone group to the carbonyl carbon of the pyrrolidine derivative, which might require conditions promoting amide bond formation.

Industrial Production Methods

Industrial production of this compound can scale up the laboratory synthesis processes, often incorporating continuous flow reactors to maintain consistent reaction conditions and improve yield efficiency. Use of high-throughput screening in the optimization of reaction parameters ensures reproducibility on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one can undergo a variety of chemical reactions:

  • Oxidation: : This compound can be oxidized under controlled conditions to introduce oxygen functionalities or to modify the existing heterocyclic rings.

  • Reduction: : Using agents like lithium aluminum hydride, reductions can selectively occur at specific functional groups.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can modify different parts of the molecule, potentially altering its properties.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halides, alkoxides, amines.

Major Products Formed

  • Oxidation: : Introduction of hydroxyl or carbonyl groups.

  • Reduction: : Saturation of double bonds or reduction of carbonyl groups to alcohols.

  • Substitution: : Formation of new bonds with varying side chains enhancing the molecule’s functionality.

Scientific Research Applications

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one finds application across various research domains:

  • Chemistry: : It acts as a valuable intermediate in the synthesis of more complex molecular architectures.

  • Biology: : Its derivatives are explored for their bioactivity, particularly in enzyme inhibition studies.

  • Medicine: : Potential therapeutic agents are developed from this compound to target specific biochemical pathways.

  • Industry: : Its properties can be harnessed in the design of new materials and polymers with desired characteristics.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors, where it might act as an inhibitor or modulator. The triazole ring often plays a critical role in binding to the active site of enzymes, while the pyrrolidine and imidazolidinone rings contribute to the overall binding affinity and specificity. Pathways affected by this compound include enzyme inhibition, receptor modulation, and interference with protein-protein interactions.

Comparison with Similar Compounds

Key Compounds Analyzed :

Target Compound : 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one.

1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one (CAS 1179974-27-6): Features an imidazolidinone linked to a pyrazole via an ethyl group .

Structural Features :

Compound Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Pyrrolidine-triazole-imidazolidinone Methoxymethyl-triazole, cyclic urea ~337.35*
Compound 16 Pyran-triazole-fluorinated chain Heptadecafluoroundecanamido, thymine analog >1000 (estimated)
Compound 17 Glucose-triazole-fluorinated chain Hydroxy groups, fluorinated amide >1000 (estimated)
CAS 1179974-27-6 Pyrazole-imidazolidinone 3-amino-pyrazole, ethyl linker 195.22

*Estimated based on analogous structure in (C15H19N5O2, MW 301.34) with additional carbonyl and imidazolidinone groups.

Key Observations :

  • The target compound’s methoxymethyl-triazole contrasts with Compound 16/17’s fluorinated chains , which confer extreme hydrophobicity .
  • Compound 16/17’s nucleoside-like structure suggests antiviral applications, while the target compound’s simpler scaffold may favor kinase or protease targeting .

Yield and Efficiency :

  • Click chemistry typically achieves >95% conversion for triazoles , but fluorinated compounds (e.g., 16/17) may require specialized handling, reducing practicality.
  • The target compound’s lack of fluorination simplifies synthesis compared to 16/17 .

Research Findings :

  • Compound 16/17 : Demonstrated activity against viral polymerases due to thymine and fluorinated chain mimicking natural substrates .
  • Target Compound: No direct bioactivity data, but structural analogs (e.g., triazole-pyrrolidine derivatives) show kinase inhibitory effects in literature .

Biological Activity

The compound 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazole moiety, which is known for its significant biological activity, particularly in antimicrobial and anticancer applications. The structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈N₄O₂
  • Molecular Weight : 270.31 g/mol

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific compound has shown promise in preliminary studies:

  • Mechanism of Action : The triazole ring can disrupt cellular membranes and inhibit key metabolic pathways in bacteria.
  • Efficacy : In vitro studies have demonstrated effective Minimum Inhibitory Concentrations (MICs) against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Anticancer Activity

The compound's structural components suggest potential anticancer properties :

  • Cell Proliferation Inhibition : Preliminary findings indicate that the compound can inhibit the proliferation of certain cancer cell lines.
  • Selectivity : The triazole derivative exhibits selectivity towards cancer cells with specific metabolic profiles, potentially reducing side effects compared to conventional chemotherapeutics.

Research Findings and Case Studies

Study ReferenceFindings
Demonstrated strong antibacterial activity with MIC values below 6 μg/mL against Gram-positive strains.
Highlighted the unique properties of triazole derivatives in inhibiting cancer cell growth through apoptosis induction.
Identified the compound's ability to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest.

Mechanistic Insights

The biological activity of this compound can be attributed to several key mechanisms:

  • Membrane Disruption : The lipophilic nature of the triazole moiety allows it to insert into bacterial membranes, causing permeability changes.
  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival and cancer cell metabolism.
  • Cell Cycle Arrest : Evidence suggests that the compound induces G2/M phase arrest in cancer cells, which is crucial for preventing tumor growth.

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